4-(3,5-Dimethylphenyl)phenol
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Overview
Description
4-(3,5-Dimethylphenyl)phenol: is an organic compound with the molecular formula C₁₄H₁₄O It is a derivative of phenol, where the phenyl group is substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)phenol typically involves the reaction of 3,5-dimethylphenol with a phenylating agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple 3,5-dimethylphenylboronic acid with a halogenated phenol under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process starting from xylene. The process involves the following steps:
Carbonylation: Xylene is subjected to carbonylation to form an intermediate compound.
Oxidation: The intermediate is then oxidized to form 3,5-dimethylphenol ester.
Hydrolysis: The ester is hydrolyzed to yield 3,5-dimethylphenol.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(3,5-Dimethylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
3,5-Dimethylphenol: A closely related compound with similar chemical properties but lacking the additional phenyl group.
Phenol: The parent compound, which is less substituted and has different reactivity.
4-Methylphenol (p-Cresol): Another phenol derivative with a single methyl group substitution.
Uniqueness: 4-(3,5-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl substitution on the phenyl ring enhances its stability and reactivity compared to other phenol derivatives .
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFCSEHNWYJNIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597209 |
Source
|
Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896427-71-7 |
Source
|
Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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